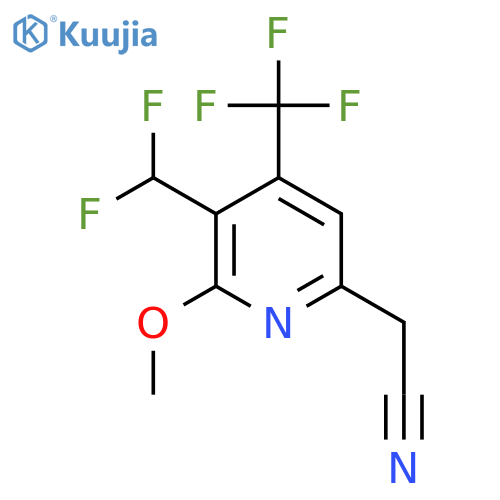Cas no 1804869-74-6 (3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile)
3-(ジフルオロメチル)-2-メトキシ-4-(トリフルオロメチル)ピリジン-6-アセトニトリルは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内にジフルオロメチル基、トリフルオロメチル基、メトキシ基、アセトニトリル基を有する多機能性構造が特徴で、特に農薬分野における新規活性成分の合成前駆体として有用です。フッ素原子の導入により脂溶性の向上や代謝安定性が期待でき、生物活性の最適化が可能となります。ピリジン環の6位に位置するアセトニトリル基は、さらなる化学変換のための反応点として機能します。

1804869-74-6 structure
商品名:3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile
CAS番号:1804869-74-6
MF:C10H7F5N2O
メガワット:266.167399644852
CID:4803759
3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile
-
- インチ: 1S/C10H7F5N2O/c1-18-9-7(8(11)12)6(10(13,14)15)4-5(17-9)2-3-16/h4,8H,2H2,1H3
- InChIKey: FUVWCXWLXBHTTB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(CC#N)=NC(=C1C(F)F)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 324
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 45.9
3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029017829-500mg |
3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile |
1804869-74-6 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
| Alichem | A029017829-250mg |
3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile |
1804869-74-6 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
| Alichem | A029017829-1g |
3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile |
1804869-74-6 | 95% | 1g |
$3,068.70 | 2022-04-01 |
3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
1804869-74-6 (3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile) 関連製品
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 5587-61-1(Triisocyanato(methyl)silane)
- 42464-96-0(NNMTi)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
